2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine
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Overview
Description
2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a triazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzonitrile with piperidine and a triazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular pathways, influencing processes such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure with a bromophenyl and methoxyphenyl group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrimidine ring.
Piperidine derivatives: Compounds containing the piperidine moiety, widely used in pharmaceuticals .
Uniqueness
2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine is unique due to its specific combination of a pyrimidine ring, triazole ring, and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H17ClN6 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine |
InChI |
InChI=1S/C17H17ClN6/c18-14-4-2-12(3-5-14)15-22-16(13-6-10-19-11-7-13)24(23-15)17-20-8-1-9-21-17/h1-5,8-9,13,19H,6-7,10-11H2 |
InChI Key |
MBEXYWLVTVFKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2C3=NC=CC=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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